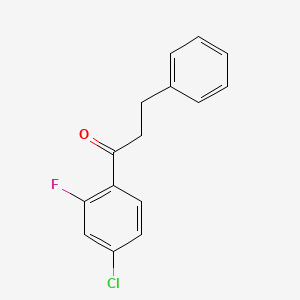

4'-Chloro-2'-fluoro-3-phenylpropiophenone

Beschreibung

Evolution of Propiophenone (B1677668) Derivatives in Contemporary Organic Synthesis

Propiophenone and its derivatives have long been valuable intermediates in organic synthesis. researchgate.net Their utility stems from the reactivity of the carbonyl group and the susceptibility of the aromatic ring to electrophilic substitution. Historically, research focused on fundamental transformations and the synthesis of relatively simple analogs. However, contemporary organic synthesis has witnessed a significant evolution, with a growing emphasis on the development of complex and highly functionalized molecules. Propiophenone derivatives are now key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgmdpi.com For instance, they are precursors to various heterocyclic compounds and can be found in the core structure of some biologically active molecules. nih.gov

Strategic Importance of Halogenation (Chlorine and Fluorine) in Aryl Ketone Architectures

The introduction of halogen atoms, particularly chlorine and fluorine, into the architecture of aryl ketones is a strategically important modification in medicinal chemistry and materials science. rsc.org Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

The presence of a chlorine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. rsc.org Fluorine, being the most electronegative element, can alter the electronic properties of the aromatic ring through its strong inductive effect. rsc.org This can impact the reactivity of the molecule and its interactions with biological macromolecules. The specific placement of chlorine and fluorine atoms on the aryl ring of a propiophenone, as seen in 4'-Chloro-2'-fluoro-3-phenylpropiophenone, creates a unique electronic environment that can be exploited in the design of novel compounds with specific desired characteristics.

Current Research Landscape and Future Directions for Halogenated Propiophenones

The current research landscape for halogenated propiophenones is vibrant and multifaceted. A significant area of investigation involves their potential as therapeutic agents. For example, various substituted propiophenones have been synthesized and evaluated for their potential pharmacological activities. mdpi.comnih.gov

Future research in this area is likely to focus on several key aspects. The development of more efficient and selective methods for the synthesis of polysubstituted and polyhalogenated propiophenones is a continuing goal. researchgate.net Furthermore, there is a growing interest in understanding the precise structure-activity relationships of these compounds to enable the rational design of molecules with enhanced biological activity or material properties. The unique substitution pattern of this compound, combining both chloro and fluoro groups at specific positions, makes it an interesting candidate for further investigation into its potential applications. While specific research on this exact molecule is not extensively documented in publicly available literature, the broader interest in halogenated aryl ketones suggests that compounds with such substitution patterns hold promise for future discoveries in various scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNJTKVPDLZCLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643991 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674767-23-8 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Phenylpropiophenone and Analogous Structures

Established Synthetic Pathways for Aryl Ketones and Propiophenones

The construction of the core propiophenone (B1677668) structure is a foundational step. Several classical and modern methods are employed for the synthesis of aryl ketones, each with distinct mechanistic features and applications.

Mechanistic Investigations of Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, first developed by Charles Friedel and James Crafts in 1877, remains a cornerstone for synthesizing aryl ketones. wikipedia.org The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.combyjus.com

The mechanism proceeds through several distinct steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., propionyl chloride) to form a complex. This complex then cleaves the carbon-halogen bond to generate a resonance-stabilized acylium ion (RCO⁺). wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This electrophile is key to the reaction.

Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and attacks the electron-rich aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex. byjus.comjustdial.com This step temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation and Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com

A critical feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst. wikipedia.org This interaction deactivates the product, preventing further acylation reactions, which is a significant advantage over Friedel-Crafts alkylation that can lead to polysubstitution. wikipedia.orgorganic-chemistry.org However, this complexation also means that stoichiometric or greater amounts of the Lewis acid are typically required. wikipedia.orgorganic-chemistry.org The final ketone is liberated upon aqueous workup. wikipedia.org

| Lewis Acid Catalyst | Acylating Agent | Application Note |

| Aluminum trichloride (AlCl₃) | Acyl chlorides, Anhydrides | Most common and powerful catalyst, often used in stoichiometric amounts. wikipedia.orgmasterorganicchemistry.com |

| Iron (III) chloride (FeCl₃) | Acyl chlorides | A common alternative to AlCl₃. masterorganicchemistry.com |

| Zinc oxide (ZnO) | Carboxylic Acids | Used as a catalyst for reactions on solid surfaces. organic-chemistry.org |

| Indium triflate | Acyl chlorides | Effective in ionic liquids. sigmaaldrich.com |

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Palladium-Catalyzed Acylations, Suzuki-Miyaura Variations)

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions for their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. nih.gov

Palladium-Catalyzed Acylations: Palladium catalysis offers powerful alternatives for forming aryl-carbonyl bonds. nih.gov One strategy involves the coupling of aryl bromides with acyl anion equivalents. nih.govacs.org For instance, acetyltrimethylsilane (B79254) can serve as a stable acyl anion precursor, coupling with various aryl and heteroaryl bromides to deliver aryl methyl ketones in good yields. nih.govacs.org Another approach utilizes N-tert-butylhydrazones as acyl anion equivalents, which couple with aryl bromides. berkeley.eduscispace.com The reaction proceeds through C-C bond formation, followed by hydrolysis to yield the desired aryl ketone. berkeley.eduscispace.com This method tolerates a wide range of functional groups on the aromatic ring, including cyano, keto, and alkoxy groups. berkeley.eduscispace.com

Suzuki-Miyaura Variations for Ketone Synthesis: The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is exceptionally versatile for C-C bond formation. acs.org While traditionally used for creating biaryl linkages, variations have been developed for ketone synthesis. A primary method involves the palladium-catalyzed coupling of acyl chlorides with organoboronic acids under anhydrous conditions. acs.orgmdpi.comnih.gov This approach is highly chemoselective and benefits from the wide availability of both coupling partners. acs.org

More recently, innovative strategies have emerged where simple ketones themselves act as electrophiles. acs.orgnih.gov This involves the catalytic activation and cleavage of an unstrained α-C-C bond of the ketone, which then couples with an arylboronate. acs.orgnih.gov For example, 1-indanones have been shown to couple with arylboronates at the C(aryl)-C(carbonyl) bond to produce dihydrochalcone (B1670589) derivatives. acs.org

| Coupling Strategy | Electrophile | Nucleophile | Catalyst System (Example) | Key Feature |

| Pd-Catalyzed Acylation | Aryl Bromide | Acetyltrimethylsilane | Pd Complex / Ligand | Uses a stable acyl anion equivalent. nih.govacs.org |

| Acyl Suzuki-Miyaura | Acyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | Direct coupling under anhydrous conditions. nih.gov |

| Ketone C-C Activation | Cyclopentanone, 1-Indanone | Arylboronate | [Rh(C₂H₄)₂Cl]₂ / Ligand | Utilizes common ketones as starting materials. acs.orgnih.gov |

Ketonization Reactions and their Applicability

Ketonization is a process that converts carboxylic acids into ketones, typically at high temperatures over a heterogeneous catalyst. researchgate.netresearchgate.net The reaction involves the coupling of two carboxylic acid molecules with the elimination of one molecule of CO₂ and one molecule of H₂O. nih.gov This method is particularly relevant in green chemistry as it can utilize bio-based feedstocks. researchgate.net

The reaction can be used to produce symmetrical ketones from a single carboxylic acid or unsymmetrical ketones from a mixture of two different acids. researchgate.netgoogle.com For example, reacting benzoic acid with propionic acid can yield propiophenone. google.com The process is generally carried out in the vapor phase in a flow reactor. researchgate.netnih.gov

Several mechanisms have been proposed. One involves the formation of a β-keto acid intermediate which, being thermally unstable, readily decarboxylates to form the ketone. mdpi.com Catalysts for this transformation are typically metal oxides, with manganese, cerium, zirconium, and titanium oxides showing high activity. researchgate.netnih.govmdpi.com The choice of catalyst can be influenced by the specific carboxylic acids used. nih.gov

| Catalyst | Substrates (Example) | Temperature Range | Outcome |

| MnO₂/Al₂O₃ | Propionic Acid | 573–673 K | 3-Pentanone. researchgate.net |

| CeO₂/Al₂O₃ | Propanoic and n-Heptanoic Anhydrides | ~698 K | Mixture of 3-pentanone, 3-nonanone, and 7-tridecanone. mdpi.com |

| Rutile TiO₂ | Propionic Acid | ~698 K | High activity and selectivity for 3-pentanone. nih.gov |

| Ceria-Alumina | Acetone and Benzoic Acid | ~470 °C | Acetophenone. google.com |

Targeted Synthesis of Halogenated Propiophenone Scaffolds

Creating the specific 4'-chloro-2'-fluoro substitution pattern on the propiophenone scaffold requires precise control over halogenation reactions. Furthermore, generating analogs with substitutions on the aliphatic chain often involves stereoselective methods.

Regioselective Introduction of Chlorine and Fluorine Atoms onto Aromatic and Aliphatic Moieties

Achieving the desired 4'-chloro-2'-fluoro substitution on the phenyl ring of propiophenone typically involves a multi-step synthetic sequence. The synthesis would likely begin with a pre-functionalized aromatic compound, such as 1-chloro-3-fluorobenzene, which would then undergo a Friedel-Crafts acylation with propionyl chloride. The directing effects of the existing halogen substituents would guide the incoming acyl group.

Aromatic Halogenation: The regioselective introduction of halogens onto an aromatic ring is governed by the principles of electrophilic aromatic substitution. numberanalytics.com The electronic properties of the substrate, the nature of the halogenating agent, and the reaction conditions all influence the outcome. numberanalytics.com For instance, palladium-catalyzed direct C-H fluorination of aromatic ketones has been developed, offering a method to introduce fluorine at the ortho-position relative to the carbonyl group. rsc.org

Aliphatic Halogenation: Introducing a chlorine atom onto the aliphatic moiety of a ketone, particularly at the α-position, can be achieved through the reaction of a ketone enolate with a chlorine source. pitt.edu A mild and effective method involves generating a kinetic enolate using a strong base like lithium diisopropylamide (LDA) and then quenching it with an electrophilic chlorine source such as p-toluenesulfonyl chloride. pitt.edu This approach allows for the regioselective monochlorination at the less substituted α-position. pitt.edu Other reagents like copper(II) chloride can be used to selectively chlorinate the more highly substituted α-carbon. pitt.edu

| Halogenation Type | Reagent/Catalyst | Moiety | Regioselectivity |

| Fluorination | Pd-Catalyst | Aromatic C-H | ortho to directing group. rsc.org |

| Fluorination | NFSI / Organocatalyst | Aliphatic α-C-H | Enantioselective α-fluorination. princeton.edu |

| Chlorination | LDA / p-Toluenesulfonyl chloride | Aliphatic α-C-H | Less substituted α-position. pitt.edu |

| Chlorination | Copper(II) chloride | Aliphatic α-C-H | More substituted α-position. pitt.edu |

Development of Stereoselective Synthetic Routes for α-Substituted Ketones

The synthesis of chiral α-substituted ketones is a significant challenge in organic chemistry, as these motifs are present in numerous biologically active molecules. nih.govnih.gov Several catalytic enantioselective methods have been developed to control the stereochemistry at the α-carbon.

One strategy involves the asymmetric addition of a chiral zinc enamide to a 1-alkene. acs.org The chiral imine, derived from a ketone and a chiral amino alcohol like (S)-valinol, forms a zinc enamide that adds to the alkene with high diastereoselectivity. acs.org The resulting intermediate can be trapped with various electrophiles to afford optically active α-substituted ketones after hydrolysis. acs.org

Another approach is the catalytic enantioselective synthesis of β,γ-unsaturated ketones bearing an α-stereocenter. nih.gov This method can convert a range of aryl and heteroaryl nitriles into the desired ketones with high yields and excellent enantiomeric ratios. nih.gov

Asymmetric transfer hydrogenation provides a route to optically active α-hydroxy ketones, which are valuable synthetic building blocks. acs.org This method uses a chiral Ruthenium(II) catalyst for the reduction of unsymmetrically substituted 1,2-diketones, demonstrating high levels of regio-, diastereo-, and enantioselectivity. acs.org

| Method | Key Reagents/Catalyst | Product Type | Stereoselectivity |

| Asymmetric Alkene Addition | Chiral Zinc Enamide / 1-Alkenes | α-Alkyl Ketone | Up to 99% diastereoselectivity. acs.org |

| Asymmetric Nitrile Conversion | Chiral Catalyst | α-Substituted β,γ-Unsaturated Ketone | 95:5 to >99:1 enantiomeric ratio. nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) Complex | α-Hydroxy Ketone | >99% enantiomeric excess (ee). acs.org |

| Asymmetric Arylation | Chiral Palladium Complex | α-Amino Ketone | Good enantioselectivities. nih.gov |

Utilization of Specialized Halogenating Reagents and Protocols

The introduction of halogen atoms into aromatic systems is a fundamental transformation in organic synthesis. noaa.gov For the synthesis of halogenated propiophenones, specialized reagents and protocols are employed to achieve high regioselectivity and efficiency, particularly when dealing with deactivated or sterically hindered substrates.

N -Halosuccinimides (NXS) , such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used halogenating agents due to their ease of handling and the generation of a neutral succinimide (B58015) byproduct. yinshai.com The halogenation of aromatic rings using NXS often requires activation by a catalyst, especially for less reactive aromatic compounds. acs.org Various catalytic systems, including Brønsted or Lewis acids, can be employed to enhance the electrophilicity of the halogen atom. noaa.gov For instance, the combination of N-halosuccinimides with activators like PhSSiMe3 or PhSSPh has been shown to be effective for the halogenation of less reactive aromatic compounds in high yields. acs.org This methodology is also applicable for chlorination reactions using NCS. acs.org

Electrophilic Fluorinating Agents , such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are powerful reagents for the direct introduction of fluorine atoms into organic molecules. enamine.netresearchgate.net Selectfluor is a stable, non-hygroscopic crystalline solid that offers a safer alternative to hazardous fluorinating agents like molecular fluorine. enamine.netresearchgate.net It is effective for the fluorination of activated aromatic systems and can be used in various polar solvents, including acetonitrile, DMF, and water. enamine.netresearchgate.net Theoretical studies suggest that the fluorination of aromatic compounds with Selectfluor proceeds via a single-electron transfer (SET) mechanism. rsc.org The versatility of Selectfluor extends to its ability to act as an oxidant in various organic transformations. researchgate.net

The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity. In electrophilic aromatic halogenation, the directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming halogen. numberanalytics.com For complex molecules, late-stage halogenation can be a powerful strategy to introduce functionality at a later point in the synthetic sequence. numberanalytics.com

Optimization of Reaction Conditions and Novel Synthetic Techniques

The optimization of reaction parameters is a critical aspect of developing efficient and scalable synthetic routes. beilstein-journals.org This includes the careful selection of catalysts, ligands, and reaction media, as well as the implementation of advanced purification strategies.

Catalyst Design and Ligand Effects in Propiophenone Synthesis

The synthesis of propiophenones often involves Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction. beilstein-journals.org The choice of catalyst is paramount in this reaction, with Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) being traditional choices. google.com However, these catalysts are often required in stoichiometric amounts and can be sensitive to moisture. beilstein-journals.org Modern approaches focus on the development of more robust and recyclable catalytic systems. researchgate.net Rare earth triflates, such as lanthanide trifluoromethanesulfonates [Ln(OTf)₃], have emerged as effective and reusable catalysts for the Friedel-Crafts acylation of both activated and deactivated benzenes. researchgate.netchemistryjournals.net For instance, the acylation of fluorobenzene (B45895) with benzoyl chloride can be efficiently catalyzed by a composite of La(OTf)₃ and trifluoromethanesulfonic acid (TfOH), leading to high selectivity and yield of the para-substituted product. sioc-journal.cn

In addition to Lewis acids, transition metal catalysis, particularly with palladium, offers a powerful platform for the synthesis of complex ketones. The reactivity and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands. nih.govrsc.org Ligands can modulate the electronic and steric properties of the metal center, thereby controlling the catalytic cycle. nih.gov For the α-arylation of ketones like propiophenone, hindered aliphatic phosphine (B1218219) ligands have shown significant utility. datapdf.com The design and selection of ligands are crucial for achieving high catalytic activity and selectivity in these transformations. ethz.ch The interplay between the ligand and the substrate is a key consideration in developing effective catalytic systems. nih.gov

| Catalyst System | Substrate Example | Key Advantages |

| La(OTf)₃ / TfOH | Fluorobenzene | High para-selectivity, catalyst recyclability researchgate.netsioc-journal.cn |

| Iron(III) chloride hexahydrate in TAAILs | Electron-rich benzenes | Robust, tolerates ambient atmosphere beilstein-journals.org |

| Palladium with phosphine ligands | Propiophenone | Enables α-arylation, tunable reactivity datapdf.comethz.ch |

Solvent Effects and Reaction Media Engineering

The solvent can have a significant impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the nature of the products formed. stackexchange.com In Friedel-Crafts acylation, the polarity of the solvent can dictate the regioselectivity of the reaction. For example, in the acylation of naphthalene (B1677914), non-polar solvents favor the formation of the kinetic product, while polar solvents lead to the thermodynamic product. stackexchange.com This is attributed to the solubility of the intermediate complex in the reaction medium. stackexchange.com

The drive towards "green chemistry" has spurred interest in alternative reaction media that are less hazardous and more environmentally benign than traditional organic solvents. researchgate.netIonic liquids (ILs) , which are salts with low melting points, have gained attention as potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. ctppc.orgdcu.ieat.ua The use of ionic liquids in Friedel-Crafts acylation has been explored, with some systems demonstrating high efficiency and catalyst stability. beilstein-journals.org For instance, tunable aryl alkyl ionic liquids (TAAILs) have been successfully employed as a reaction medium for the iron(III) chloride-catalyzed acylation of various benzene (B151609) derivatives. beilstein-journals.org The properties of ionic liquids can be fine-tuned by modifying the cation and anion, making them "designer solvents" for specific applications. at.ua

| Solvent/Reaction Medium | Effect on Reaction | Example |

| Non-polar solvents (e.g., CS₂, CH₂Cl₂) | Favor kinetic product in Friedel-Crafts acylation stackexchange.com | α-acylation of naphthalene stackexchange.com |

| Polar solvents (e.g., nitrobenzene) | Favor thermodynamic product in Friedel-Crafts acylation stackexchange.com | β-acylation of naphthalene stackexchange.com |

| Ionic Liquids (e.g., TAAILs) | Can enhance catalyst stability and recyclability beilstein-journals.org | Iron-catalyzed Friedel-Crafts acylation beilstein-journals.org |

Advanced Isolation and Purification Strategies (e.g., Salt-Assisted Separation)

The isolation and purification of the target compound are critical final steps in any synthetic sequence. google.com For solid compounds like many propiophenone derivatives, crystallization is a primary method of purification. uct.ac.za The principle of crystallization relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures. creative-chemistry.org.uk The choice of solvent is crucial for effective purification by crystallization. rochester.edu

Salt-Assisted Liquid-Liquid Extraction (SALLE) is an advanced separation technique that is particularly useful for the extraction of polar analytes from aqueous solutions. chromatographyonline.com This method involves the addition of a salt to a mixture of water and a water-miscible organic solvent (like acetonitrile), which induces phase separation. chromatographyonline.comresearchgate.net The analyte then partitions into the organic phase. chromatographyonline.com SALLE is noted for being a faster, more environmentally friendly, and cost-effective alternative to traditional liquid-liquid extraction and solid-phase extraction. euchembiojreviews.com The salting-out effect, driven by the increased ionic strength of the aqueous phase, is the underlying principle of this technique. euchembiojreviews.comacs.org

| Purification Technique | Principle | Key Advantages |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. uct.ac.zacreative-chemistry.org.uk | Can yield highly pure crystalline solids. creative-chemistry.org.uk |

| Salt-Assisted Liquid-Liquid Extraction (SALLE) | Salt-induced phase separation of a water-miscible organic solvent from an aqueous solution. chromatographyonline.comresearchgate.net | Faster, more eco-friendly, and cost-effective than traditional methods. euchembiojreviews.com |

Comprehensive Spectroscopic and Structural Elucidation Studies

Application of Advanced Spectroscopic Characterization Techniques

The precise molecular structure of 4'-Chloro-2'-fluoro-3-phenylpropiophenone has been determined through a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous assignment of its constitution and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of the atoms and their connectivity within this compound can be achieved.

The ¹H NMR spectrum provides information on the number and environment of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization states. Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers specific insights into the electronic environment around the fluorine nucleus, which is highly sensitive to its surroundings.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | |

¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Detailed experimental data for the NMR spectroscopic analysis of this compound is not currently available in the reviewed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, aromatic C-H and C=C bonds, as well as vibrations associated with the C-Cl and C-F bonds.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

Specific FT-IR absorption data for this compound has not been reported in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.

For this compound, HRMS would confirm its elemental formula (C₁₅H₁₂ClFO) by providing a highly accurate mass measurement. The fragmentation analysis would likely show characteristic losses of small molecules or radicals, aiding in the confirmation of the proposed structure.

HRMS Data

| m/z (Calculated) | m/z (Found) | Elemental Composition |

| Data not available | Data not available | C₁₅H₁₂ClFO |

Detailed high-resolution mass spectrometry data, including exact mass and fragmentation pathways for this compound, is not available in the surveyed scientific resources.

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide information about the molecule in solution or gas phase, crystallographic analysis reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique can provide highly accurate measurements of bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.

Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

A single-crystal X-ray diffraction study for this compound has not been found in the existing literature, and therefore, precise bond lengths, angles, and conformational data cannot be provided.

Analysis of Supramolecular Assembly and Intermolecular Interactions in Crystalline Lattices

The way molecules pack in a crystal lattice is determined by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding this supramolecular assembly is crucial as it can influence the physical properties of the material.

For this compound, the presence of chloro and fluoro substituents, along with the carbonyl group and aromatic rings, suggests the potential for various non-covalent interactions that would dictate its crystal packing.

As no crystallographic data is available, a detailed analysis of the supramolecular assembly and intermolecular interactions for this compound cannot be conducted at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For 4'-Chloro-2'-fluoro-3-phenylpropiophenone, DFT studies would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Once the optimized geometry is obtained, DFT can be used to analyze the charge distribution across the molecule. This reveals how the electronegative chlorine and fluorine atoms, as well as the carbonyl group, influence the electron density of the phenyl rings and the propiophenone (B1677668) backbone. The resulting charge distribution is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data from a Hypothetical DFT Calculation:

| Atom/Group | Mulliken Atomic Charge (e) |

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.45 |

| Chlorine (Cl) | -0.15 |

| Fluorine (F) | -0.30 |

| Phenyl Ring (attached to C=O) | Varies across atoms |

| Phenyl Ring (at position 3) | Varies across atoms |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual experimental or calculated values.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com These orbitals are key to understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, which is critical for predicting its behavior in chemical reactions. nih.gov

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. youtube.com For this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen and the fluorine and chlorine atoms, highlighting these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.netnih.gov

Hypothetical FMO Energy Values:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated values.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a set of molecules with their biological activity or chemical reactivity. nih.govfrontiersin.org

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known reactivity or selectivity would be required. researchgate.net For each molecule, a set of molecular descriptors would be calculated. These descriptors can be 2D (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D (e.g., molecular shape, volume). frontiersin.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure.

A key outcome of QSAR modeling is the identification of the most significant molecular descriptors that influence the activity of the compounds. plos.org For instance, a QSAR study on a series of propiophenone derivatives might reveal that descriptors related to hydrophobicity, electronic properties (like the partial charge on the carbonyl carbon), and steric bulk are crucial for their reactivity.

Furthermore, QSAR can help in identifying key pharmacophoric elements—the essential spatial arrangement of features that are necessary for a molecule to interact with a specific biological target or to exhibit a certain chemical property. This information is invaluable for the rational design of new molecules with enhanced or specific activities. plos.org

Example of Significant Descriptors from a Hypothetical QSAR Study:

| Descriptor | Correlation with Activity | Interpretation |

| LogP (Hydrophobicity) | Positive | Increased hydrophobicity enhances activity. |

| Dipole Moment | Negative | Higher polarity decreases activity. |

| Molecular Volume | Positive | Larger molecules show higher activity. |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated values.

Mechanistic Insights through Computational Simulations

Computational simulations can provide detailed insights into the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and the associated energy barriers.

For example, if this compound were to undergo a nucleophilic addition to its carbonyl group, computational simulations could map out the entire reaction coordinate. This would involve calculating the energy of the system as the nucleophile approaches the carbonyl carbon, forming a tetrahedral intermediate, which then proceeds to the final product. The activation energy calculated from the energy of the transition state can provide a quantitative measure of the reaction rate. Such studies are instrumental in understanding reaction selectivity and in designing catalysts or reaction conditions that favor a desired outcome.

Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies would typically investigate reactions such as enolate formation, aldol-type additions, or substitutions on the aromatic rings. The primary goal is to map the potential energy surface (PES) to identify the most favorable reaction pathway.

This process involves:

Identifying Reactants, Products, and Intermediates: The starting and ending points of the reaction, along with any stable molecules formed along the pathway, are defined.

Locating Transition States (TS): A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path between reactants and products. Sophisticated algorithms are used to locate these unstable structures.

Calculating Activation Barriers (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation barrier indicates a faster reaction rate. This is often calculated using methods like Density Functional Theory (DFT).

For example, a computational study on the reaction of ketones in acidic media can determine the Gibbs free energies for various steps, including protonation and the formation of intermediates. researchgate.net The mechanism of electrophilic aromatic substitution, a common reaction for the phenyl rings in the molecule, is also extensively studied computationally, identifying key intermediates like σ-complexes and their associated energy profiles. rsc.org

Illustrative Data on Reaction Energetics:

The following table represents hypothetical data for a reaction involving a substituted propiophenone, calculated using a common DFT method like B3LYP with a suitable basis set.

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials in their ground state. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the initial electrophilic attack. |

| Intermediate | -5.7 | A stabilized carbocation intermediate (σ-complex). |

| Transition State 2 (TS2) | +8.9 | Energy barrier for the deprotonation step. |

| Products | -12.4 | Final substituted product. |

This is a hypothetical data table for illustrative purposes.

Conformational Landscapes and Energy Minimization Studies

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and physical properties. This compound has several rotatable single bonds, leading to a complex conformational landscape.

Energy minimization , or geometry optimization, is a computational process used to find the most stable arrangement of atoms in a molecule—its lowest energy conformation. wikipedia.orgnumberanalytics.com This is achieved by calculating the forces on each atom and adjusting their positions until the net force is close to zero, corresponding to a minimum on the potential energy surface.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms that result from rotation around single bonds. For each conformation, an energy minimization is performed. The results provide a landscape of low-energy conformers and the energy barriers between them.

Studies on similar molecules, such as (2E)-3-phenylprop-2-enoic anhydride (B1165640), have identified multiple stable conformations using DFT calculations. kfupm.edu.sa The relative energies of these conformers determine their population at a given temperature. The presence of substituents, like the chloro and fluoro groups on the phenyl ring of the target molecule, significantly influences the conformational preferences due to steric and electronic effects. researchgate.net

Illustrative Conformational Analysis Data:

This table shows hypothetical results from a conformational search on a substituted propiophenone, indicating the relative energies of different stable conformers. The dihedral angle refers to the rotation around the central C-C bond of the propiophenone backbone.

| Conformer ID | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 65° (gauche) | 0.00 | 75.2 |

| 2 | 180° (anti) | 1.15 | 15.5 |

| 3 | -68° (gauche) | 0.98 | 19.3 |

This is a hypothetical data table for illustrative purposes.

Chemical Reactivity, Transformation Pathways, and Mechanistic Understanding

Fundamental Reactivity of the Propiophenone (B1677668) Core

The propiophenone framework, an aromatic ketone, possesses two primary sites of reactivity: the carbonyl group and the α-carbon. cymitquimica.com Propiophenone is recognized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. cymitquimica.comwikipedia.org

The carbonyl group (C=O) is characterized by a significant dipole moment, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. libretexts.orgbyjus.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of the alkoxide yields an alcohol. byjus.com

The reactivity of the carbonyl group is influenced by both electronic and steric factors. learncbse.in Aldehydes are generally more reactive than ketones towards nucleophilic addition because ketones have two electron-donating alkyl groups that reduce the electrophilicity of the carbonyl carbon, whereas aldehydes have only one. byjus.com

Propiophenones can undergo a variety of nucleophilic addition and condensation reactions. Common nucleophiles that react with the carbonyl group include:

Grignard Reagents (R-MgX): Formation of tertiary alcohols.

Organolithium Reagents (R-Li): Formation of tertiary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduction to secondary alcohols.

Cyanide (CN⁻): Formation of cyanohydrins. byjus.com

Amines (R-NH₂): Formation of imines (Schiff bases). byjus.com

Alcohols (R-OH): Formation of hemiacetals and acetals in the presence of an acid catalyst. byjus.com

Condensation reactions, such as the Aldol (B89426) condensation, can occur if an enolizable proton is present on the α-carbon. However, with propiophenone, self-condensation is less common than crossed-aldol reactions with a non-enolizable aldehyde.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R'-MgX) | Tertiary Alcohol | C₆H₅C(O)CH₂CH₃ + R'-MgX → C₆H₅C(OH)(R')CH₂CH₃ |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | C₆H₅C(O)CH₂CH₃ + NaBH₄ → C₆H₅CH(OH)CH₂CH₃ |

| Hydrogen Cyanide (HCN) | Cyanohydrin | C₆H₅C(O)CH₂CH₃ + HCN → C₆H₅C(OH)(CN)CH₂CH₃ |

| Primary Amine (R'-NH₂) | Imine | C₆H₅C(O)CH₂CH₃ + R'-NH₂ → C₆H₅C(=NR')CH₂CH₃ + H₂O |

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. masterorganicchemistry.com The removal of an α-proton by a base leads to the formation of an enolate, which is a powerful nucleophile. masterorganicchemistry.com Enolates exist in resonance with the corresponding enol, which is the tautomeric form of the ketone. libretexts.org

The enolate can react with a variety of electrophiles at the α-carbon, leading to α-substitution reactions. libretexts.org This reactivity is a cornerstone of carbonyl chemistry.

Common reactions involving the α-position of propiophenone include:

Halogenation: In the presence of acid or base, propiophenone can be halogenated at the α-position. libretexts.org

Alkylation: The enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides to form α-alkylated ketones. libretexts.org

Aldol Condensation: The enolate can attack the carbonyl group of another molecule (aldehyde or ketone) to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. researchgate.net

| Reagent | Product Type | General Reaction |

|---|---|---|

| Br₂ / H⁺ or OH⁻ | α-Bromoketone | C₆H₅C(O)CH₂CH₃ + Br₂ → C₆H₅C(O)CH(Br)CH₃ + HBr |

| 1. Base (e.g., LDA) 2. R'-X | α-Alkylated Ketone | C₆H₅C(O)CH₂CH₃ + Base → [Enolate] + R'-X → C₆H₅C(O)CH(R')CH₃ |

| Aldehyde (R'CHO) / Base | β-Hydroxy Ketone (Aldol Adduct) | C₆H₅C(O)CH₂CH₃ + R'CHO → C₆H₅C(O)CH(CH₃)CH(OH)R' |

Impact of Halogen Substituents on Molecular Reactivity

The presence of chlorine and fluorine atoms on the phenyl ring of 4'-Chloro-2'-fluoro-3-phenylpropiophenone has a profound impact on the molecule's reactivity. These effects are primarily electronic (inductive and resonance) and steric.

Halogens exert two opposing electronic effects on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). openstax.orgquora.com

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine withdraw electron density from the benzene (B151609) ring through the sigma bond. reddit.comauburn.edu This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.orglumenlearning.com Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect. reddit.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. quora.comstpeters.co.in This effect increases the electron density at the ortho and para positions, making these positions more susceptible to electrophilic attack. quora.com

In this compound, the chloro and fluoro substituents will influence the reactivity of the aromatic ring in electrophilic substitution reactions. The deactivating nature of the halogens will make such reactions slower compared to unsubstituted propiophenone. The directing effects of the halogens will guide the position of any new substituent.

Stereoelectronic effects relate to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of this compound, the orientation of the carbonyl group and the substituents on the phenyl ring can influence the approach of reagents and the stability of transition states.

Steric effects arise from the physical bulk of atoms or groups of atoms, which can hinder the approach of reactants to a reaction center. researchgate.net The chlorine atom at the 4'-position is relatively far from the reactive sites of the propiophenone core and is unlikely to exert a significant steric effect. However, the fluorine atom at the 2'-position is in closer proximity to the carbonyl group and could potentially influence the conformation of the molecule and the accessibility of the carbonyl carbon to nucleophiles.

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic substitution. |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi-system of the ring. | Directs incoming electrophiles to the ortho and para positions. |

Investigation of Specific Transformations and Derivative Formation

While specific literature on the transformations of this compound is not extensively available, its reactivity can be predicted based on the known reactions of substituted propiophenones and related ketones.

Potential transformations and derivative formations include:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-ol, using reducing agents like sodium borohydride.

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the molecule, though this is less controlled.

Reactions at the α-Position: The α-carbon can be functionalized through halogenation, alkylation, or directed aldol reactions.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is possible, though deactivated by the existing halogens. The positions of new substituents would be directed by the existing groups.

Nucleophilic Aromatic Substitution: Under harsh conditions, the chlorine atom could potentially be displaced by a strong nucleophile.

Condensation Reactions: Chalcone-type derivatives could be synthesized through Claisen-Schmidt condensation with appropriate aldehydes. science.gov

The synthesis of various derivatives from halogenated propiophenones is a common strategy in medicinal chemistry to explore structure-activity relationships.

Rearrangement Reactions Involving the Propiophenone Skeleton

The propiophenone skeleton of this compound can be induced to undergo several classical rearrangement reactions, leading to the formation of amides, esters, or other carboxylic acid derivatives. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.

Beckmann Rearrangement:

The Beckmann rearrangement transforms an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by treating the oxime of this compound with an acidic reagent, such as sulfuric acid or phosphorus pentachloride. wikipedia.org The key step of the mechanism involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Given the structure of the starting ketone, two isomeric oximes can be formed. The migration of the 4-chloro-2-fluorophenyl group would lead to the formation of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide. Conversely, migration of the phenylethyl group would yield N-(phenylethyl)-4-chloro-2-fluorobenzamide. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. In this case, the phenylethyl group (a primary alkyl) has a lower migratory aptitude than the 4-chloro-2-fluorophenyl group (an aryl group). Therefore, the formation of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide is the expected major product.

Willgerodt-Kindler Reaction:

The Willgerodt-Kindler reaction is a process that converts an aryl alkyl ketone into a terminal amide or thioamide. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org The reaction proceeds through a complex mechanism that involves the initial formation of an enamine, followed by a series of isomerizations and oxidations, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.

When applied to this compound, the Willgerodt-Kindler reaction would be expected to yield a thioamide, which can then be hydrolyzed to the corresponding amide. The final product would be 3-(4-chloro-2-fluorophenyl)-3-phenylpropanamide.

Schmidt Reaction:

The Schmidt reaction provides a pathway to convert ketones into amides using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgslideshare.net Similar to the Beckmann rearrangement, the mechanism involves the migration of a group from the carbonyl carbon to a nitrogen atom. The choice of the migrating group is determined by steric and electronic factors.

For this compound, the reaction with hydrazoic acid would lead to the formation of a protonated azidohydrin intermediate. Subsequent rearrangement with the expulsion of nitrogen gas would result in the formation of one of two possible amides, analogous to the products of the Beckmann rearrangement. The migratory preference would again favor the aryl group, leading to N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide as the predominant product.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation transforms a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is governed by the migratory aptitude of the neighboring groups, with the general trend being tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are the 4-chloro-2-fluorophenyl group and the phenylethyl group. Based on the established migratory preferences, the aryl group (4-chloro-2-fluorophenyl) is more likely to migrate than the primary alkyl group (phenylethyl). This would result in the formation of 4-chloro-2-fluorophenyl 3-phenylpropanoate.

| Reaction | Reagents | Predicted Major Product | General Transformation |

|---|---|---|---|

| Beckmann Rearrangement | 1. NH₂OH 2. H₂SO₄ or PCl₅ | N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | Ketone → Amide |

| Willgerodt-Kindler Reaction | S₈, Morpholine, heat | 3-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | Ketone → Terminal Amide |

| Schmidt Reaction | HN₃, H₂SO₄ | N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | Ketone → Amide |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂ | 4-chloro-2-fluorophenyl 3-phenylpropanoate | Ketone → Ester |

Functional Group Interconversions on the Phenyl Rings and Propanone Chain

The functional groups present in this compound offer various opportunities for modification without altering the fundamental carbon skeleton.

Reactions of the Propanone Chain:

The primary site of reactivity on the propanone chain is the carbonyl group. A common transformation is its reduction.

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, 1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction to a Methylene Group: Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved under more forcing conditions. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) would yield 1-(4-chloro-2-fluorophenyl)-3-phenylpropane. libretexts.org

Reactions of the Phenyl Rings:

Both phenyl rings can undergo electrophilic aromatic substitution, with the regioselectivity being directed by the existing substituents.

4-Chloro-2-fluorophenyl Ring: This ring is substituted with a deactivating acyl group (meta-directing) and two deactivating but ortho-, para-directing halogens. The combined effect of these groups will influence the position of incoming electrophiles. Halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) or nitration (with a mixture of nitric and sulfuric acid) would likely lead to substitution at the position ortho to the fluorine and meta to the acyl and chloro groups. science-revision.co.uklibretexts.org

Unsubstituted Phenyl Ring: The unsubstituted phenyl ring is activated by the alkyl chain and will direct incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation or nitration would be expected to yield a mixture of ortho- and para-substituted products on this ring.

| Reaction Type | Reagents | Product | Transformation Site |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-ol | Propanone Chain |

| Clemmensen Reduction | Zn(Hg), HCl | 1-(4-chloro-2-fluorophenyl)-3-phenylpropane | Propanone Chain |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-(4-chloro-2-fluorophenyl)-3-phenylpropane | Propanone Chain |

| Aromatic Halogenation | Br₂, FeBr₃ | Halogenated aromatic ring derivatives | Phenyl Rings |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrrated aromatic ring derivatives | Phenyl Rings |

Advanced Analytical Method Development and Validation for Chemical Analysis

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture. For a compound like 4'-Chloro-2'-fluoro-3-phenylpropiophenone, both liquid and gas chromatography techniques are indispensable for achieving detailed chemical insights.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. Method development often involves a systematic approach to selecting columns and mobile phases to achieve optimal separation. lcms.cz

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode of HPLC used for the separation of moderately polar to non-polar compounds. For this compound, a C18 or a phenyl-based stationary phase would be suitable due to the compound's aromatic and hydrophobic nature. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or buffers to control pH and improve peak shape. pensoft.netrecentscientific.commdpi.com A simple, isocratic RP-HPLC method can be developed for routine purity analysis and quantification. researchgate.netnih.gov

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Chiral HPLC: The structure of this compound contains a stereocenter at the carbon atom adjacent to the carbonyl group, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. phenomenex.com Chiral HPLC, which uses a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used for their broad applicability in separating a wide range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Times | Enantiomer 1: ~9.2 min, Enantiomer 2: ~10.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from its synthesis. researchgate.net These can include residual solvents or volatile by-products. Headspace GC-MS is a particularly useful variation for analyzing trace levels of such impurities in the final product. researchgate.net

The method involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC-MS system. The mass spectrometer provides mass information for each separated component, allowing for positive identification. This technique is critical for ensuring the purity profile of the compound meets required specifications. nih.gov

Table 3: Hypothetical Volatile Impurities in a this compound Sample Analyzed by Headspace GC-MS

| Potential Impurity | Chemical Formula | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| Toluene | C₇H₈ | 4.2 | 91, 92 |

| Dichloromethane | CH₂Cl₂ | 2.5 | 84, 49, 86 |

| Tetrahydrofuran | C₄H₈O | 3.1 | 72, 42 |

| Benzene (B151609) | C₆H₆ | 3.5 | 78, 51, 52 |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net This technique is ideal for analyzing complex mixtures, such as reaction monitoring samples or degradation studies, where this compound and related impurities may be present at very low concentrations. mdpi.comcsbsju.edu

In LC-MS/MS, the compound is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at trace levels, even in complex matrices. nih.gov The technique's high sensitivity makes it suitable for detecting minute amounts of process impurities or degradation products. eurofins.com

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | This compound | Potential Impurity (e.g., a dechlorinated analog) |

| Ionization Mode | ESI Positive | ESI Positive |

| Parent Ion (m/z) | 263.1 [M+H]⁺ | 229.1 [M+H]⁺ |

| Product Ions (m/z) | 157.0, 129.0 | 123.0, 95.0 |

| Collision Energy (eV) | 20 | 18 |

| Limit of Detection | ~0.1 ng/mL | ~0.1 ng/mL |

While analytical chromatography focuses on identifying and quantifying components, preparative chromatography is used to isolate and purify them. nih.gov An analytical HPLC method developed for this compound can be scaled up to a preparative scale to isolate larger quantities of the pure compound. This is essential for obtaining reference standards or for further structural elucidation studies.

The process involves using a larger column and higher flow rates to handle a greater sample load. The principles of separation remain the same, but the goal shifts from data generation to material collection. Fractions are collected as they elute from the column, and analytical HPLC is then used to check the purity of these fractions. Combining techniques in this way creates a powerful workflow for moving from a crude reaction mixture to a highly purified compound. nih.gov

Table 5: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Dimensions | 4.6 mm ID x 250 mm | >20 mm ID x 250 mm |

| Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.5-1.5 mL/min | >20 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Primary Goal | Quantification & Identification | Isolation & Purification |

Rigorous Method Validation for Reliability and Robustness in Chemical Research

For any analytical method to be considered reliable, it must undergo rigorous validation. fda.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. fda.gov Following guidelines from bodies like the International Council for Harmonisation (ICH), key validation parameters are assessed. mdpi.com

For an HPLC method quantifying this compound, validation would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. mdpi.com

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 6: Summary of Method Validation Parameters and Typical Acceptance Criteria for an HPLC Assay

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. | Peak purity index > 0.99 |

| Linearity | Analysis of samples over a specified concentration range. | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | % Recovery of analyte spiked into a blank matrix. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | % Relative Standard Deviation (%RSD) of multiple measurements. | %RSD ≤ 2.0% |

| LOD & LOQ | Determined by signal-to-noise ratio or standard deviation of the response. | LOD (S/N ≥ 3), LOQ (S/N ≥ 10) |

| Robustness | Small variations in flow rate, temperature, mobile phase composition. | %RSD of results should remain within acceptable limits. |

Specificity, Selectivity, and Linearity Assessment

The validation of an analytical method begins with the assessment of its specificity, selectivity, and linearity to ensure it is suitable for its intended purpose.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov Selectivity is a measure of how capable an analytical procedure is of not measuring an analyte in the presence of interferents. fda.gov

To establish the specificity and selectivity of a method for this compound, a series of experiments would be conducted. This typically involves the analysis of blank samples (matrices without the analyte) and samples spiked with potential interfering substances. The response of the blank should be no more than 20% of the response at the limit of quantitation. fda.gov The method is deemed specific and selective if no significant interference is observed at the retention time of this compound.

Hypothetical results from a specificity and selectivity study are presented in Table 1. In this example, a high-performance liquid chromatography (HPLC) method is used.

Table 1: Hypothetical Specificity and Selectivity Data for the Analysis of this compound

| Sample Analyzed | Response at the Retention Time of this compound | Observations |

| Blank Matrix | No significant peak observed | Method is selective against the matrix. |

| Blank Matrix + Impurity A | No interfering peak at the analyte's retention time | Method is specific for the analyte in the presence of Impurity A. |

| Blank Matrix + Impurity B | No interfering peak at the analyte's retention time | Method is specific for the analyte in the presence of Impurity B. |

| Blank Matrix + Degradation Product C | No interfering peak at the analyte's retention time | Method is specific for the analyte in the presence of Degradation Product C. |

Linearity

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net The linearity of the method for this compound would be determined by analyzing a series of solutions with known concentrations of the analyte. The response of the analytical instrument is then plotted against the concentration of the analyte, and the relationship is evaluated using linear regression analysis.

A common approach is to prepare at least five concentrations of the analyte. The data is then used to calculate the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line. For a method to be considered linear, the correlation coefficient should be close to 1.

A hypothetical linearity study for this compound is summarized in Table 2.

Table 2: Hypothetical Linearity Study Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 5.0 | 152,345 |

| 10.0 | 301,567 |

| 25.0 | 755,890 |

| 50.0 | 1,510,234 |

| 100.0 | 3,025,678 |

| Linear Regression Analysis | |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (r²) | 0.9996 |

| Slope | 30,125 |

| Y-intercept | 854 |

Precision (Repeatability and Intermediate Precision) and Accuracy Studies

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (%RSD).

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. It is also termed intra-assay precision.

Intermediate precision expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

To assess the precision of the analytical method for this compound, multiple preparations of a homogeneous sample would be analyzed. For repeatability, this would be done on the same day by the same analyst. For intermediate precision, the analysis would be repeated on a different day by a different analyst.

Hypothetical precision data for the analysis of this compound is presented in Table 3.

Table 3: Hypothetical Precision Data for this compound

| Precision Type | Concentration (µg/mL) | Number of Replicates (n) | Mean Measured Concentration (µg/mL) | Standard Deviation | %RSD |

| Repeatability | 50.0 | 6 | 49.8 | 0.5 | 1.0% |

| Intermediate Precision | 50.0 | 6 | 50.2 | 0.7 | 1.4% |

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured concentration to the true concentration. This is often reported as percent recovery.

For the method validation of this compound, accuracy would be assessed by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

A summary of hypothetical accuracy data is provided in Table 4.

Table 4: Hypothetical Accuracy Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 40.0 (80%) | 39.6 | 99.0% |

| 50.0 (100%) | 50.5 | 101.0% |

| 60.0 (120%) | 59.1 | 98.5% |

| Average % Recovery | 99.5% |

Environmental Chemistry and Degradation Pathways

Predictive Environmental Distribution Modeling

Application of Fugacity Models for Estimating Compartmental Distribution (Air, Water, Soil, Sediment)

The environmental distribution of a chemical compound is governed by its intrinsic physicochemical properties and the characteristics of the environmental compartments. Fugacity models provide a robust framework for predicting this distribution by quantifying a chemical's "escaping tendency" from one environmental phase to another. chemsafetypro.com These models are essential tools in environmental risk assessment, particularly for organic chemicals where experimental fate data is scarce. morressier.com

A Level III fugacity model is a steady-state, non-equilibrium model that estimates the partitioning of a chemical among defined environmental compartments (air, water, soil, and sediment) while also considering degradation and advection processes. episuite.devepa.gov The model requires key physicochemical data as inputs to calculate the fugacity capacity of each compartment, which in turn determines the chemical's ultimate distribution. chemsafetypro.com

For this compound, specific experimental data on its environmental fate are not available in published literature. In such cases, standard practice involves using validated computational models to estimate the necessary physicochemical properties. The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used software for this purpose. morressier.comnih.gov It predicts properties based on the chemical's structure and includes the LEV3EPI™ module, which runs a Level III fugacity model to estimate environmental partitioning. chemsafetypro.comepisuite.dev

The following data tables present the predicted physicochemical properties for this compound, estimated using methodologies consistent with those in EPI Suite™, and the resulting environmental distribution as predicted by a generic Level III fugacity model.

Table 1: Predicted Physicochemical Properties of this compound Note: These values are estimated based on Quantitative Structure-Property Relationship (QSPR) models for modeling purposes in the absence of experimental data.

| Property | Predicted Value | Significance in Fugacity Modeling |

|---|---|---|

| Molecular Weight | 262.71 g/mol | A fundamental input for converting mass to moles. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.15 | Indicates high lipophilicity and a strong tendency to adsorb to organic matter in soil and sediment. epa.gov |

| Water Solubility | 5.2 mg/L at 25°C | Low water solubility limits the concentration that can be present in the aqueous phase. |

| Vapor Pressure | 1.8 x 10-4 mm Hg at 25°C | Low volatility suggests that partitioning to the air compartment will be minimal. |

| Henry's Law Constant | 1.1 x 10-5 atm-m3/mole | Indicates a moderate potential to volatilize from water, but overall partitioning to air is low due to low vapor pressure. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2,850 L/kg | A high Koc, consistent with a high Log Kow, confirms that the compound will be strongly bound to organic carbon in soil and sediment. epa.gov |

The predicted properties suggest that this compound is a compound of low water solubility and low volatility, with a strong affinity for organic carbon. When these parameters are used in a Level III fugacity model, which simulates a standard environmental scenario with continuous release, a clear picture of its compartmental distribution emerges.